molecular formula C28H42ClNO2 B14740682 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione CAS No. 6305-26-6

2-Chloro-3-(octadecylamino)naphthalene-1,4-dione

Cat. No.: B14740682
CAS No.: 6305-26-6
M. Wt: 460.1 g/mol
InChI Key: SXMWGVCXLYCFEL-UHFFFAOYSA-N
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Description

2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones This compound is characterized by the presence of a chloro group at the second position, an octadecylamino group at the third position, and a naphthalene-1,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone as the starting material.

    Amination Reaction: The 2,3-dichloro-1,4-naphthoquinone undergoes a nucleophilic substitution reaction with octadecylamine. This reaction is typically carried out in an anhydrous solvent such as methanol or ethanol, under reflux conditions.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(octadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like primary amines, thiols, and alcohols are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives.

Scientific Research Applications

2-Chloro-3-(octadecylamino)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other naphthoquinone derivatives.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(octadecylamino)naphthalene-1,4-dione involves its interaction with cellular components:

    Molecular Targets: The compound targets cellular enzymes and proteins, disrupting their normal function.

    Pathways Involved: It interferes with the electron transport chain in mitochondria, leading to the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-(n-Butylamino)-3-chloronaphthalene-1,4-dione
  • 2,3-Dichloro-1,4-naphthoquinone

Uniqueness

2-Chloro-3-(octadecylamino)naphthalene-1,4-dione is unique due to its long octadecyl chain, which imparts distinct physicochemical properties. This long alkyl chain enhances its lipophilicity, making it more suitable for applications in lipid environments, such as cell membranes. Additionally, the compound’s specific substitution pattern contributes to its unique biological activities and potential therapeutic applications.

Properties

CAS No.

6305-26-6

Molecular Formula

C28H42ClNO2

Molecular Weight

460.1 g/mol

IUPAC Name

2-chloro-3-(octadecylamino)naphthalene-1,4-dione

InChI

InChI=1S/C28H42ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-26-25(29)27(31)23-20-17-18-21-24(23)28(26)32/h17-18,20-21,30H,2-16,19,22H2,1H3

InChI Key

SXMWGVCXLYCFEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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